2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-3-17-8-5-12-6-9-18(15(20)14(12)17)10-7-16-13(19)11-21-4-2/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTHODNKHKCQMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)COCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide involves several key steps:
Synthetic Routes: : Typically, the synthesis begins with the preparation of the 1H-pyrrolo[2,3-c]pyridine core. This is followed by the introduction of the ethyl group and then the ethoxy group. The final step involves acetamidation to introduce the acetamide functionality.
Reaction Conditions: : Reactions are generally conducted under controlled temperatures with the use of organic solvents like dichloromethane or toluene. Catalysts such as palladium or copper salts are often employed to facilitate certain reaction steps.
Industrial Production Methods: : On an industrial scale, the production methods may involve high-pressure reactors and automated synthesis systems to handle large volumes and ensure consistency and purity of the compound.
Chemical Reactions Analysis
2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide can undergo various chemical reactions, such as:
Oxidation: : This compound may be oxidized using agents like potassium permanganate or chromium trioxide, typically resulting in the formation of ketones or carboxylic acids.
Reduction: : Reduction can be achieved using reagents like lithium aluminum hydride, potentially forming alcohols or amines.
Substitution: : Nucleophilic substitution reactions may occur, especially at the ethoxy or ethyl groups, when treated with strong nucleophiles under basic conditions.
Major Products: : The products vary based on the reagents and conditions used, often leading to functionalized derivatives useful in further synthesis or as intermediates in pharmaceuticals.
Scientific Research Applications
2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide has significant applications in scientific research:
Chemistry: : It serves as a precursor in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: : The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: : Its potential pharmacological properties are investigated for developing new drugs, particularly those targeting specific proteins or enzymes.
Industry: : Beyond research, it may find applications in the development of agrochemicals, dyes, or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for 2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide generally involves:
Molecular Targets: : It often targets specific enzymes or receptors within biological systems, potentially inhibiting or activating them.
Pathways Involved: : The compound may engage in pathways related to oxidative stress, cellular metabolism, or signal transduction, depending on the biological context and its interaction with target molecules.
Comparison with Similar Compounds
Core Structure Modifications
Pyrrolo[2,3-c]pyridine Derivatives :
- 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide (CAS 1286711-62-3): Substituents: Benzyl (1-position), methoxyphenyl (acetamide side chain). Molecular Weight: 387.4 g/mol (C₂₃H₂₁N₃O₃).
- N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide (CAS 2034516-02-2):
Naphthyridine Derivatives :
- Goxalapladib (CAS 412950-27-7): Core: 1,8-Naphthyridine with trifluoromethyl and biphenyl groups. Molecular Weight: 718.80 g/mol (C₄₀H₃₉F₅N₄O₃). Therapeutic Use: Atherosclerosis treatment.
Side Chain Variations
Acetamide Modifications :
- 2-(2-chloroethoxy)-N-(4-(1-(4-methoxyphenyl)-7-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)piperidin-1-yl)acetamide (CAS 14869-41-1):
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide, a derivative of pyrrolo[2,3-c]pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described by the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C20H24N4O2
- CAS Number : 2034460-84-7
This compound integrates several functional groups, including an ethoxy group and a pyrrolopyridine moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound potentially inhibits various enzymes involved in cancer cell proliferation.
- Receptor Binding : It may bind to specific receptors or proteins, altering their activity and influencing signaling pathways.
- Induction of Apoptosis : Evidence suggests that the compound can induce programmed cell death in cancer cells.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrrolo[2,3-c]pyridine exhibit significant anticancer activity. For instance:
- In vitro Studies : The compound has shown efficacy in inhibiting the growth of various cancer cell lines. In a study involving breast cancer cells (4T1), it was reported that the compound inhibited cell proliferation and induced apoptosis at IC50 values ranging from 1.49 to 2.94 μM .
Table 1: Anticancer Activity Summary
| Cell Line | Compound Concentration (μM) | IC50 (μM) | Effect |
|---|---|---|---|
| 4T1 (Breast) | Varies | 1.49 - 2.94 | Proliferation Inhibition |
| HeLa (Cervical) | Varies | Not Specified | Apoptosis Induction |
Case Study 1: Inhibitory Effects on Plk1
A recent study focused on various derivatives of pyrrolo[2,3-c]pyridine, including our target compound. The results indicated that these compounds inhibited Polo-like kinase 1 (Plk1), a critical regulator of cell division:
- Experimental Design : ELISA-based assays were used to measure binding interactions.
- Findings : The compound exhibited significant Plk1 PBD-binding activity with IC50 values suggesting strong inhibitory effects compared to control peptides .
Case Study 2: Structural Optimization Studies
Further research explored the structure–activity relationship (SAR) of pyrrolo derivatives. Modifications to the ethyl group and other substituents were shown to enhance biological activity significantly:
Q & A
Q. How can machine learning models improve the prediction of synthetic pathways or bioactivity for derivatives of this compound?
- Methodological Answer : Train models on datasets like ChEMBL or PubChem using descriptors (e.g., Morgan fingerprints, logP). For synthesis, use retrosynthesis tools (e.g., ASKCOS) guided by ICReDD’s hybrid computational-experimental frameworks . Validate predictions with parallel synthesis of top-ranked derivatives.
Notes
- Avoid abbreviations for chemical names; use IUPAC nomenclature.
- Cross-reference computational predictions with experimental data to minimize bias .
- For bioactivity studies, prioritize assays with clinical relevance (e.g., kinase panels for oncology targets).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
